Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate
Description
Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate is a bicyclic sulfonamide derivative featuring a norbornane-like scaffold (2-oxa-5-azabicyclo[2.2.1]heptane) fused with a sulfonyl group and a methoxy-substituted benzoate ester. This compound’s rigid bicyclic structure enhances conformational stability, making it a candidate for targeting enzymes or receptors requiring precise spatial interactions. The sulfonyl group may confer hydrogen-bonding capabilities, while the methoxybenzoate ester likely influences lipophilicity and metabolic stability .
Properties
IUPAC Name |
methyl 4-methoxy-3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-19-12-4-3-9(14(16)20-2)5-13(12)22(17,18)15-7-11-6-10(15)8-21-11/h3-5,10-11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDNWWYTMOWDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic core through a cyclization reaction, followed by sulfonylation and esterification to introduce the sulfonyl and methoxybenzoate groups, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows for interactions with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.
Mechanism of Action
The mechanism by which Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s bicyclic structure and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Bicyclic Scaffold Comparisons
The 2-oxa-5-azabicyclo[2.2.1]heptane moiety is central to this compound. Below is a comparison with related bicyclic systems:
Key Observations :
- The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold (present in the target compound and Intermediate ) offers a compact, oxygen- and nitrogen-containing framework, ideal for interacting with polar binding pockets.
- In contrast, 4-thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., ) prioritize sulfur and beta-lactam rings for antibacterial activity, demonstrating how bicyclic ring size and heteroatom placement dictate function.
Substituent-Driven Functional Differences
a) Sulfonyl vs. Hydroxypropyl Groups
In contrast, 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol () features a hydroxylpropyl chain, increasing hydrophilicity and flexibility, which may improve solubility in aqueous environments.
b) Methoxybenzoate Ester vs. Beta-Lactam
Conversely, beta-lactam-containing analogs () rely on strained lactam rings for irreversible transpeptidase inhibition in bacteria.
Research Findings and Hypotheses
Stability and Reactivity
The rigid bicyclic core may reduce metabolic degradation compared to flexible analogs. However, the ester group could render the compound susceptible to hydrolysis, necessitating prodrug strategies.
Comparative Bioactivity
- Kinase Inhibition: Analogs like 2-[(2S)-4-[7-(5-chloro-4-isoquinolyl)-8-fluoro-2-[3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propoxy]pyrido[4,3-i]pyrimidin-4-yl]piperazin-2-yl]acetonitrile () exhibit nanomolar potency against kinases, implying the target compound may share similar binding motifs.
- Antibacterial Activity : Unlike beta-lactam analogs (), the target compound lacks a strained ring system, making antibacterial activity unlikely.
Biological Activity
Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound features a sulfonamide linkage, which is often associated with biological activity against various pathogens. The bicyclic structure contributes to its potential as a pharmacophore in drug design.
Antiprotozoal Activity
Recent studies have indicated that derivatives of azabicyclo compounds, including those with sulfonamide functionalities, exhibit significant antiprotozoal activities. For instance, compounds similar to this compound have shown promising results against Plasmodium falciparum and Trypanosoma brucei.
| Compound | Activity Against P. falciparum (IC50 µM) | Activity Against T. brucei (IC50 µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.180 | 0.647 | 93.3 |
| Compound B | 0.487 | 1.26 | 18.7 |
The most active compounds reported had IC50 values in the submicromolar range, indicating strong efficacy against these protozoan parasites .
The mechanism by which these compounds exert their biological effects often involves interference with key metabolic pathways in the target organisms. For example, the sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in many protozoa .
Study 1: Synthesis and Evaluation
In a study by Garsi et al., derivatives of azabicyclo[2.2.1]heptane were synthesized and evaluated for their biological activity . The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against protozoan infections.
Study 2: Comparative Analysis
Another investigation compared various azabicyclo derivatives, revealing that modifications to the sulfonamide group significantly influenced both potency and selectivity against Plasmodium and Trypanosoma species . The findings suggested that optimizing the substituents on the bicyclic core could lead to more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
